molecular formula C19H25N3O B186137 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile CAS No. 5403-72-5

2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile

Cat. No. B186137
CAS RN: 5403-72-5
M. Wt: 311.4 g/mol
InChI Key: BDGAFOFFHLDFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile, also known as ABPC, is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research. ABPC belongs to the class of pyridine derivatives and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been shown to inhibit the activity of several kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and physiological effects:
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to have several biochemical and physiological effects on the human body. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. Additionally, 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is its high purity and stability, which makes it easy to use in various experiments. However, one limitation of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile. One potential direction is the development of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile involves the condensation of 2-acetyl-5-butylfuran with 2-pentyl-3-pyridinecarbonitrile in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile in high yield and purity. The synthesis of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.

Scientific Research Applications

2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has shown promising results in various scientific research applications, such as in the field of medicinal chemistry and drug discovery. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.

properties

CAS RN

5403-72-5

Product Name

2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile

InChI

InChI=1S/C19H25N3O/c1-3-5-7-10-16-14(9-6-4-2)18(17-11-8-12-23-17)15(13-20)19(21)22-16/h8,11-12H,3-7,9-10H2,1-2H3,(H2,21,22)

InChI Key

BDGAFOFFHLDFCS-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CCCC

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CCCC

Origin of Product

United States

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